molecular formula C16H14N2O3S2 B12138879 (5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12138879
M. Wt: 346.4 g/mol
InChI Key: WSYULHJNIMMNDZ-UHFFFAOYSA-N
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Description

(5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a thiazolidinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Core: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone core.

    Introduction of Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-containing reagent reacts with the thiazolidinone intermediate.

    Addition of Methoxyphenyl Group: The final step involves the condensation of the intermediate with a methoxyphenyl amine under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan or methoxyphenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.

    Furan Derivatives: Compounds containing the furan ring, which exhibit various biological activities.

    Methoxyphenyl Compounds: These compounds contain the methoxyphenyl group and are studied for their pharmacological properties.

Uniqueness

(5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O3S2

Molecular Weight

346.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C16H14N2O3S2/c1-20-13-7-3-2-6-12(13)17-9-14-15(19)18(16(22)23-14)10-11-5-4-8-21-11/h2-9,19H,10H2,1H3

InChI Key

WSYULHJNIMMNDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(N(C(=S)S2)CC3=CC=CO3)O

Origin of Product

United States

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